5alpha-Androstane-3,6,17-trione
Overview
Description
5alpha-Androstane-3,6,17-trione is a synthetic androgen with a unique molecular structure characterized by a steroid ring and three ketone groups. This compound is primarily used in the sports and fitness industry for its potential to enhance physical performance, increase muscle mass, and promote protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
5alpha-Androstane-3,6,17-trione can be synthesized through various chemical pathways. One common method involves the transformation of steroid hormones. For instance, it can be derived from intermediates like 11b-hydroxy-androstenedione through a series of chemical reactions . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biotechnological methods. For example, engineered strains of Mycobacterium neoaurum can be used to convert phytosterols into this compound through the action of enzymes like 5alpha-reductase and glucose-6-phosphate dehydrogenase .
Chemical Reactions Analysis
Types of Reactions
5alpha-Androstane-3,6,17-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other androgenic compounds.
Substitution: Substitution reactions can modify its functional groups to produce new analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various androgenic steroids and their derivatives, which can have different biological activities and applications .
Scientific Research Applications
5alpha-Androstane-3,6,17-trione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5alpha-Androstane-3,6,17-trione involves its interaction with androgen receptors. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes. The compound’s effects are mediated through pathways involving the androgen receptor, which plays a crucial role in the development and maintenance of male characteristics .
Comparison with Similar Compounds
Similar Compounds
5alpha-Androstanedione: A naturally occurring androstane steroid and an endogenous metabolite of androgens like testosterone and dihydrotestosterone.
5alpha-Androstane-3beta,17alpha-diol: A major metabolite of testosterone with androgenic activity.
4-Androstene-3,6,17-trione: An irreversible aromatase inhibitor used to increase serum androgen levels.
Uniqueness
5alpha-Androstane-3,6,17-trione is unique due to its specific molecular structure, which includes three ketone groups. This structure allows it to interact with androgen receptors in a distinct manner, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(5S,8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,6,17-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h12-15H,3-10H2,1-2H3/t12-,13-,14-,15+,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUDNDBPVZPSQA-JOFNPIDHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1C(=O)CC3C2CCC4(C3CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347729 | |
Record name | 5alpha-Androstan-3,6,17-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-05-2 | |
Record name | 5alpha-Androstan-3,6,17-trione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5alpha-Androstan-3,6,17-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5.ALPHA.-ANDROSTAN-3,6,17-TRIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28A2EBA62T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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